- Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite, Journal of Organic Chemistry, 2023, 88(20), 14559-14570
Cas no 90-90-4 (4-Bromobenzophenone)
4-Bromobenzophenone structure
Product Name:4-Bromobenzophenone
Numéro CAS:90-90-4
Le MF:C13H9BrO
Mégawatts:261.113962888718
MDL:MFCD00000103
CID:81761
PubChem ID:7030
Update Time:2025-05-20
4-Bromobenzophenone Propriétés chimiques et physiques
Nom et identifiant
-
- (4-Bromophenyl)(phenyl)methanone
- 4-Bromobenzophenone
- (4-bromophenyl)-phenylmethanone
- p-Bromobenzophenone
- Methanone, (4-bromophenyl)phenyl-
- BENZOPHENONE, 4-BROMO-
- p-Benzoylbromobenzene
- USAF DO-3
- 4-Bromophenyl phenyl ketone
- (4-bromophenyl)-phenyl-methanone
- KEOLYBMGRQYQTN-UHFFFAOYSA-N
- NSC59863
- 4-bromo-benzophenone
- 4'-bromobenzophenone
- 4-benzoylphenylbromide
- WLN: ER DVR
- 1-Benzoyl-4-bromobenzene
- 4-Bromobe
- (4-Bromophenyl)phenylmethanone (ACI)
- Benzophenone, 4-bromo- (6CI, 7CI, 8CI)
- 4-(Phenylcarbonyl)-1-bromobenzene
- NSC 59863
- Phenyl(4-bromophenyl)methanone
- AQ-344/13465024
- SY048597
- 4-bromo benzophenone
- STL426756
- B1917
- (4-Bromophenyl)(phenyl)methanone #
- pBromobenzophenone
- (4-bromophenyl) -phenyl-methanone
- DTXSID0075366
- BRN 1910182
- BCP21767
- F14294
- AKOS004908868
- pBenzoylbromobenzene
- Benzophenone, 4bromo
- (4-bromophenyl)phenyl methanone
- NS00039377
- MFCD00000103
- AS-18606
- Methanone,(4-bromophenyl)phenyl-
- NSC-59863
- DTXCID9048697
- EN300-177059
- XJ7EB9BC7F
- 4-Bromobenzophenone, 98%
- DB-003461
- Methanone, (4bromophenyl)phenyl
- BBL034617
- 4-07-00-01378 (Beilstein Handbook Reference)
- CS-W007824
- EINECS 202-024-9
- A843671
- 90-90-4
- NCIOpen2_002517
- (4-Bromophenyl)phenylmethanone
- 4Bromophenyl phenyl ketone
- (4-Bromophenyl)(phenyl)methanone;p-Bromobenzophenone
- (4-bromophenyl)-phenyl-methanon
- SCHEMBL69395
-
- MDL: MFCD00000103
- Piscine à noyau: 1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
- La clé Inchi: KEOLYBMGRQYQTN-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC(Br)=CC=1)C1C=CC=CC=1
- BRN: 1910182
Propriétés calculées
- Qualité précise: 259.98400
- Masse isotopique unique: 259.983678
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 2
- Complexité: 213
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.1
- Surface topologique des pôles: 17.1
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Couleur / forme: Poudre cristalline blanche à blanc cassé
- Dense: 1.4245 (rough estimate)
- Point de fusion: 80.0 to 83.0 deg-C
- Point d'ébullition: 176°C/4mmHg(lit.)
- Point d'éclair: 350°C
- Indice de réfraction: 1.5130 (estimate)
- Coefficient de répartition de l'eau: Insoluble in water but slightly soluble in other solvents such as ethanol, ether and benzene.
- Le PSA: 17.07000
- Le LogP: 3.68010
4-Bromobenzophenone Informations de sécurité
- Description des dangers: H302-H315-H319-H335
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S37/39-S26
- RTECS:DJ0350000
-
Identification des marchandises dangereuses:
- Conditions de stockage:Sealed in dry,Room Temperature
- Terminologie du risque:R36/37/38
4-Bromobenzophenone Données douanières
- Code HS:2914700090
- Données douanières:
Code douanier chinois:
2914700090Résumé:
2914700090 dérivés halogénés \ sulfonés (y compris les dérivés nitrés et nitrosés) d'autres cétones et Quinones. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 5,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, Déclaration d'acétone emballage
Résumé:
SH: 2914700090 dérivés halogénés, sulfonés, nitrés ou nitrosés des cétones et des Quinones, même avec d'autres fonctions oxygénées taux de remboursement: 9,0% conditions réglementaires: pas de TVA: 17,0% tarif NPF: 5,5% tarif général: 30,0%
4-Bromobenzophenone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158347-500g |
4-Bromobenzophenone |
90-90-4 | 95+% | 500g |
$196 | 2021-06-17 | |
| Fluorochem | 201611-25g |
4-bromobenzophenone |
90-90-4 | 98% | 25g |
£14.00 | 2022-03-01 | |
| Fluorochem | 201611-100g |
4-bromobenzophenone |
90-90-4 | 98% | 100g |
£49.00 | 2022-03-01 | |
| Alichem | A019122273-500g |
(4-Bromophenyl)(phenyl)methanone |
90-90-4 | 98% | 500g |
$216.30 | 2023-08-31 | |
| Fluorochem | 201611-1g |
4-bromobenzophenone |
90-90-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Chemenu | CM158347-500g |
4-Bromobenzophenone |
90-90-4 | 95+% | 500g |
$196 | 2022-05-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B65130-25g |
(4-Bromophenyl)(phenyl)methanone |
90-90-4 | 98% | 25g |
¥84.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B65130-100g |
(4-Bromophenyl)(phenyl)methanone |
90-90-4 | 98% | 100g |
¥333.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B65130-500g |
(4-Bromophenyl)(phenyl)methanone |
90-90-4 | 98% | 500g |
¥1517.0 | 2022-04-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1917-25G |
4-Bromobenzophenone |
90-90-4 | >98.0%(GC) | 25g |
¥390.00 | 2024-04-15 |
4-Bromobenzophenone Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Cesium, (tribromoplumbyl)- Solvents: 1,2-Dichloroethane ; 4.2 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Diethyl ether , Butyl ether ; 2.5 h, -30 °C
Référence
- Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors, Journal of Medicinal Chemistry, 2015, 58(21), 8564-8572
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: 1450802-38-6 Solvents: Water ; rt; 65 min, rt
Référence
- Application of copper(II) Schiff base complex grafted in the silica network as efficient nanocatalyst in oxidation of alcohols, Asian Journal of Chemistry, 2013, 25(6), 3307-3312
Méthode de production 4
Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine , Iodine Solvents: Water ; rt; overnight, 80 °C
Référence
- A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, Green Chemistry, 2009, 11(12), 1973-1978
Méthode de production 5
Conditions de réaction
1.1 Reagents: Oxygen Solvents: Acetone ; rt
Référence
- External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2, Molecules, 2023, 28(7),
Méthode de production 6
Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cobalt iron oxide (CoFe2O4) Solvents: Dimethyl sulfoxide , Water ; 4.5 h, 90 °C
Référence
- Magnetically retrievable MFe2O4 spinel (M = Mn, Co, Cu, Ni, Zn) catalysts for oxidation of benzylic alcohols to carbonyls, RSC Advances, 2014, 4(13), 6597-6601
Méthode de production 7
Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cerium chromium oxide (CeCrO3) Solvents: Dimethyl sulfoxide , Water ; 5 min; 5 h, 90 °C
Référence
- Oxidation of benzylic alcohols to carbonyls using tert-butyl hydroperoxide over pure phase nanocrystalline CeCrO3, Catalysis Communications, 2013, 40, 27-31
Méthode de production 8
Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide , Sodium nitrite , Oxygen Catalysts: Tempo (SBA-15-supported) Solvents: Acetic acid ; 4.5 h, 60 °C
Référence
- Green, transition-metal-free aerobic oxidation of alcohols using a highly durable supported organocatalyst, Angewandte Chemie, 2007, 46(38), 7210-7213
Méthode de production 9
Méthode de production 10
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide , Alumina ; 10 min, rt; 4 min, heated
Référence
- Microwave-assisted solvent-free oxidation of hydrobenzoins, benzoins, and alcohols with NBS-Al2O3, ARKIVOC (Gainesville, 2008, (14), 211-215
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium bromide , Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 1.5 h, 15 °C
Référence
- Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts, Chemistry - A European Journal, 2022, 28(9),
Méthode de production 12
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide , Water Solvents: Chloroform ; 3 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Référence
- Synthesis of structurally diverse diarylketones through the diarylmethyl sp3 C-H oxidation, Tetrahedron Letters, 2014, 55(32), 4458-4462
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetone
Référence
- Microwave promoted palladium-catalyzed phenylation of aroyl chlorides with sodium tetraphenylborate, Synthetic Communications, 2001, 31(24), 3885-3890
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium sulfide , Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ; 14 h, 1 atm, 80 °C
Référence
- Fe-S Catalyst Generated In Situ from Fe(III)- and S3·--Promoted Aerobic Oxidation of Terminal Alkenes, Organic Letters, 2021, 23(12), 4705-4709
Méthode de production 15
Conditions de réaction
1.1 Reagents: Diisopropylcarbodiimide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ; 24 h, 120 °C
Référence
- Ruthenium-Catalyzed Dehydrogenation of Alcohols with Carbodiimide via a Hydrogen Transfer Mechanism, European Journal of Organic Chemistry, 2020, 2020(31), 4878-4885
Méthode de production 16
Conditions de réaction
1.1 Reagents: Tripotassium phosphate , Oxygen Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 45 min, rt
Référence
- Oxidative coupling of α-bromoarylacetonitriles and oxidative decyanation of diarylacetonitriles catalyzed by solid-liquid phase transfer, Journal of Chinese Pharmaceutical Sciences, 2012, 21(5), 409-415
Méthode de production 17
Conditions de réaction
1.1 Solvents: 1,2-Dichloroethane ; 2.5 h, rt
Référence
- Photocatalyst-free Light-driven Dehydrogenation of Alcohols into Carbonyl Compounds under Mild Conditions, Chemistry - An Asian Journal, 2022, 17(17),
Méthode de production 18
Conditions de réaction
1.1 Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 1 - 2 min, rt
1.2 Reagents: Tetrabutylammonium fluoride ; rt; rt → 65 °C; 6 h, 65 °C
1.2 Reagents: Tetrabutylammonium fluoride ; rt; rt → 65 °C; 6 h, 65 °C
Référence
- Palladium-catalyzed desulfitative C-C cross-coupling reaction of (hetero)aryl thioesters and thioethers with arylsiloxanes, Advanced Synthesis & Catalysis, 2008, 350, 2174-2178
Méthode de production 19
Conditions de réaction
1.1 Reagents: Alumina , Potassium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetone
Référence
- Microwave-assisted cross-coupling reaction of sodium tetraphenylborate with aroyl chlorides on palladium-doped KF/Al2O3, Bulletin of the Chemical Society of Japan, 2002, 75(6), 1381-1382
Méthode de production 20
Conditions de réaction
1.1 Reagents: Cesium fluoride Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: N-Methyl-2-pyrrolidone ; 6 h, 1 atm, 80 °C
Référence
- Carbonylative Hiyama coupling of aryl halides with arylsilanes under balloon pressure of CO, Tetrahedron Letters, 2016, 57(19), 2017-2020
4-Bromobenzophenone Raw materials
- 4-Bromobenzoyl chloride
- Trimethylphenyltin
- Borate(1-),tetrafluoro-
- Phenyltriethoxysilane
- 4-Bromo-a-phenylbenzenemethanol
- phenyllithium
- Benzenediazonium, 4-benzoyl-
- Sodium Tetraphenylboroate
- 1-Bromo-4-iodobenzene
- Phenyltrimethoxysilane
- 4-Bromo-N-methoxy-N-methylbenzamide
- 4-Bromodiphenylmethane
- Benzene, 1-bromo-4-(1-phenylethenyl)-
- Benzenecarbothioic acid, 4-bromo-, S-phenyl ester
- (4-Bromophenyl)(phenyl)acetonitrile
4-Bromobenzophenone Preparation Products
4-Bromobenzophenone Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:90-90-4)4-Bromobenzophenone
Numéro de commande:A10823
État des stocks:in Stock
Quantité:500g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 19:14
Prix ($):193.0
Courriel:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:90-90-4)4-BROMOBENZOPHENONE
Numéro de commande:sfd4423
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:33
Prix ($):discuss personally
Courriel:sales2@senfeida.com
4-Bromobenzophenone Littérature connexe
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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